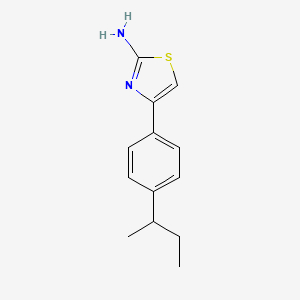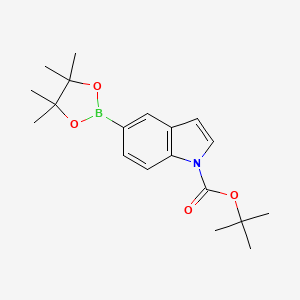
2-Bromo-1-chloro-4-(trifluoromethoxy)benzene
Vue d'ensemble
Description
The compound 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene is a halogenated aromatic molecule that contains bromine, chlorine, and a trifluoromethoxy group attached to a benzene ring. This compound is not directly mentioned in the provided abstracts, but its structural analogs and related compounds are discussed, which can provide insights into its properties and reactivity.
Synthesis Analysis
The synthesis of halogenated benzene derivatives can be complex, involving multiple steps and reagents. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene is prepared from 1,3-bis(fluoromethyl)benzene using N,N'-dibromo-5,5-dimethylhydantoin in acidic media . Similarly, 1-Bromo-4-(2,2-diphenylvinyl)benzene is synthesized through a Wittig-Horner reaction . These methods suggest that the synthesis of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene could also involve halogenation and functional group transformation reactions.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives can be determined using various spectroscopic techniques. For example, the crystal structure and Hirshfeld surface analysis are used to study the chloro and bromo analogs of a substituted benzene . The vibrational spectroscopic methods, such as FT-IR and FT-Raman, along with computational chemistry techniques, are employed to investigate the structure of 1-bromo-4-chlorobenzene . These methods could be applied to analyze the molecular structure of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene.
Chemical Reactions Analysis
The reactivity of halogenated benzene derivatives can be quite diverse. For instance, 1-bromo-2-(trifluoromethoxy)benzene can undergo treatment with lithium diisopropylamide to generate various phenyllithium intermediates, which can be further transformed into different compounds . The sodium dithionite initiated reaction of 1-bromo-1-chloro-2,2,2-trifluoroethane with aromatic compounds can lead to the synthesis of conjugated dienes . These examples indicate that 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene could participate in similar organometallic and coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives are influenced by their substituents. The presence of halogens and other functional groups can affect the molecule's polarity, boiling point, melting point, and solubility. The vibrational spectroscopic analysis provides insights into the impact of substituents on the benzene ring [4, 6]. The computational studies, including HOMO-LUMO analysis and NBO analysis, can predict the electronic properties and reactivity of these molecules . These analyses would be relevant for understanding the properties of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene.
Applications De Recherche Scientifique
Aryne Route to Naphthalenes
2-Bromo-1-chloro-4-(trifluoromethoxy)benzene plays a crucial role in the generation of arynes, which are intermediates in the synthesis of naphthalenes. This process involves the treatment of the compound with lithium diisopropylamide, leading to various phenyllithium intermediates. These intermediates can further undergo cycloaddition and isomerization reactions to yield naphthalenes, demonstrating the compound's utility in complex organic synthesis (Schlosser & Castagnetti, 2001).
Site Selective Metalation
The compound is instrumental in site-selective metalation studies. It undergoes deprotonation adjacent to the halogen substituent when treated with alkyllithiums, illustrating its role in positional ambiguity and site-selectivity in organic reactions (Mongin, Desponds, & Schlosser, 1996).
Halogenation Studies
2-Bromo-1-chloro-4-(trifluoromethoxy)benzene is significant in halogenation studies. Controlled chlorination of trifluoromethoxybenzene, which includes this compound, produces various chloro derivatives. This highlights its application in the synthesis of diversified halogenated organic compounds (Herkes, 1977).
Synthesis of Organic Compounds
The compound plays a key role in the synthesis of complex organic molecules. For instance, its reaction with 1,3,5-trimethoxybenzene in an acetonitrile–water mixture led to the synthesis of trifluoromethyl-bis(2,4,6-trimethoxyphenyl)methane (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009).
Production of Organofluorine Compounds
This compound is a precursor for various organofluorine compounds. Its reaction with different electrophiles yields a variety of ortho-substituted derivatives, demonstrating its versatility in producing fluorine-containing organic molecules (Castagnetti & Schlosser, 2001).
Facilitating Regioselective Syntheses
It is used in the regioselective and stereoselective synthesis of various organic compounds, like 1,2,3-triaminocyclohexane derivatives, showcasing its importance in achieving specific molecular configurations (Zhao et al., 1993).
Role in Ring Halogenations
The compound is used in ring halogenation reactions of polyalkylbenzenes, which is critical in the synthesis of mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-1-chloro-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-5-3-4(1-2-6(5)9)13-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBFNTUNLKPFPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375751 | |
| Record name | 2-BROMO-1-CHLORO-4-(TRIFLUOROMETHOXY)BENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-chloro-4-(trifluoromethoxy)benzene | |
CAS RN |
468075-00-5 | |
| Record name | 2-BROMO-1-CHLORO-4-(TRIFLUOROMETHOXY)BENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)





